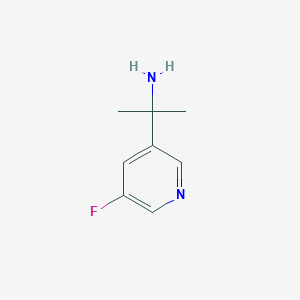

2-(5-Fluoropyridin-3-yl)propan-2-amine

Description

The Strategic Importance of Fluorinated Heterocyclic Scaffolds in Contemporary Organic Chemistry

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are ubiquitous in nature and synthetic chemistry. researchgate.net They form the core of numerous natural products like alkaloids, vitamins, and antibiotics. tandfonline.comnih.gov In contemporary organic chemistry, particularly in drug discovery, heterocyclic moieties are present in an estimated 85% of all biologically active compounds. tandfonline.comnih.gov

The introduction of fluorine into these heterocyclic scaffolds has become a transformative strategy in the design of new chemical entities. tandfonline.com The C-F bond possesses unique physicochemical properties, including high bond strength, significant polarity, and minimal steric bulk. tandfonline.comnih.gov These characteristics can profoundly influence a molecule's properties. For instance, fluorination can enhance metabolic stability by blocking sites susceptible to metabolism, thereby increasing a drug's half-life. tandfonline.com It can also modulate the acidity or basicity (pKa) of nearby functional groups, which can improve bioavailability and binding affinity to biological targets. nih.govnih.gov

Furthermore, the presence of fluorine can alter lipophilicity and membrane permeability, critical factors for a compound's absorption and distribution. tandfonline.comnih.gov The growing importance of this strategy is evidenced by the fact that approximately 20% of all pharmaceuticals on the market are fluorinated compounds, a figure that includes a significant portion of blockbuster drugs. nih.gov This widespread application underscores the role of fluorinated heterocycles as essential building blocks in the development of advanced materials, agrochemicals, and next-generation pharmaceuticals. researchgate.netresearchgate.net

The Role of Pyridine (B92270) Amine Architectures in Designing Novel Chemical Entities

Pyridine, a six-membered heterocyclic aromatic ring containing one nitrogen atom, is an isostere of benzene (B151609) and a fundamental scaffold in medicinal chemistry. nih.govrsc.org Its structure is found in essential biological molecules, including vitamins and coenzymes. nih.govrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction for molecular recognition at biological targets. rsc.org

When combined with an amine functional group, the resulting pyridine amine architecture offers remarkable versatility for designing new molecules. nih.gov These structures serve as powerful ligands capable of coordinating with metal ions and as versatile building blocks in organic synthesis. nih.govbiosynth.com The amine group provides a nucleophilic center and a site for hydrogen bond donation, complementing the properties of the pyridine ring.

In drug design, the pyridine amine motif is considered a "privileged scaffold" because it can interact with a wide range of biological targets with high affinity. rsc.org The ability to modify the pyridine ring at multiple positions allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing potency and pharmacokinetic profiles. nih.gov The synthesis of diverse pyridine amine derivatives is a major focus of research, as these compounds are key intermediates for producing novel therapeutic agents and functional materials. nih.govrsc.orgnih.gov

Research Trajectory and Scientific Context of 2-(5-Fluoropyridin-3-yl)propan-2-amine

The compound 2-(5-Fluoropyridin-3-yl)propan-2-amine emerges from the confluence of the two strategic areas discussed above. It is a molecule designed to leverage the advantageous properties of both a fluorinated pyridine ring and a sterically hindered amine group. While specific, in-depth research publications focusing exclusively on this compound are not prevalent, its scientific context can be understood by analyzing its structural components and the established value of related molecules in chemical research.

The structure combines a 5-fluoropyridine core with a propan-2-amine group at the 3-position. The fluorine atom at the 5-position is expected to modulate the electronic properties of the pyridine ring and enhance metabolic stability. tandfonline.comnih.gov The tertiary amine, created by the propan-2-amine substituent, provides a basic center for molecular interactions while its bulk can influence binding selectivity.

This compound is recognized as a chemical building block or intermediate, valuable for the synthesis of more complex molecules in drug discovery and materials science. chemscene.com Its structure is a logical design for creating novel compounds that can be tested for various biological activities. For example, related fluorinated aminopyridines are used as intermediates in the synthesis of peptide deformylase inhibitors and other potential therapeutic agents. researchgate.net The precise arrangement of the fluorine atom and the amino group on the pyridine ring makes 2-(5-Fluoropyridin-3-yl)propan-2-amine a specific and potentially valuable tool for researchers aiming to synthesize new chemical entities with tailored properties.

Chemical Data for 2-(5-Fluoropyridin-3-yl)propan-2-amine

| Property | Value | Source |

|---|---|---|

| CAS Number | 1211587-17-5 | chemscene.com |

| Molecular Formula | C8H11FN2 | chemscene.com |

| Molecular Weight | 154.18 g/mol | chemscene.com |

| IUPAC Name | 2-(5-fluoropyridin-3-yl)propan-2-amine | Inferred from structure |

Structure

3D Structure

Properties

IUPAC Name |

2-(5-fluoropyridin-3-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2/c1-8(2,10)6-3-7(9)5-11-4-6/h3-5H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBUAAMWXKRHRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CN=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211587-17-5 | |

| Record name | 2-(5-fluoropyridin-3-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 5 Fluoropyridin 3 Yl Propan 2 Amine

Stereoselective and Asymmetric Synthesis Approaches

Achieving high levels of stereochemical control is crucial for the synthesis of biologically active molecules. For 2-(5-Fluoropyridin-3-yl)propan-2-amine, the primary challenge lies in the construction of the chiral tertiary carbon center of the propan-2-amine moiety.

The enantioselective synthesis of chiral amines is a well-developed field, with several powerful methods applicable to the target molecule. nih.gov A primary strategy involves the asymmetric reduction of a suitable prochiral precursor, such as an imine or a ketone.

One prominent approach is the transition metal-catalyzed asymmetric hydrogenation of imines. nih.gov A hypothetical precursor, such as the imine formed from 1-(5-fluoropyridin-3-yl)ethan-1-one and a primary amine, could be hydrogenated in the presence of a chiral catalyst. google.com Iridium complexes with chiral ligands, such as those based on spiro phosphine-oxazoline (SIPHOX), have demonstrated high efficacy in the asymmetric hydrogenation of cyclic imines, providing a potential avenue for this transformation. acs.org

Biocatalytic methods offer another powerful route. Engineered enzymes, such as transaminases, can perform reductive amination of ketones with high enantioselectivity. researchgate.net Alternatively, engineered myoglobin variants have been developed for the asymmetric N-H carbene insertion of aromatic amines, presenting a novel biocatalytic strategy for creating chiral amine centers. rochester.edu

The following table summarizes potential enantioselective methods for the formation of the chiral amine center.

| Method | Precursor | Catalyst/Enzyme | Potential Advantages |

| Asymmetric Hydrogenation | Prochiral Imine | Chiral Iridium or Rhodium complexes | High yields and enantioselectivities, broad substrate scope. nih.govacs.org |

| Biocatalytic Reductive Amination | 1-(5-fluoropyridin-3-yl)ethan-1-one | Transaminase | High stereoselectivity, mild reaction conditions, environmentally friendly. researchgate.net |

| Asymmetric Nucleophilic Addition | N-Sulfinyl Imine | Organometallic Reagents (e.g., Grignard) | Diastereoselective addition controlled by the chiral sulfinyl group. |

| Chiral Aziridine Ring-Opening | Substituted Chiral Aziridine | Nucleophilic Fluoride Source | Provides access to fluoroamines with controlled stereochemistry. researchgate.net |

In the context of synthesizing a larger molecule containing the 2-(5-Fluoropyridin-3-yl)propan-2-amine fragment, diastereoselective control becomes paramount. If other stereocenters are present in the molecule, their influence must be considered. Methodologies that establish high diastereoselectivity often rely on substrate control, where an existing chiral center directs the formation of a new one.

For instance, a reaction cascade involving C-H activation, cyclization, and subsequent reduction has been shown to produce highly substituted tetrahydropyridines with excellent diastereomeric purity (>95%). nih.gov Such cascade reactions, where multiple bonds and stereocenters are formed in a single pot, can be highly efficient for building molecular complexity with precise stereochemical control. nih.gov Similarly, diastereoconvergent Negishi cross-coupling reactions using functionalized cyclohexylzinc reagents have been developed, achieving high diastereoselectivities. acs.org These principles could be adapted to a synthetic sequence where a chiral auxiliary or a pre-existing stereocenter guides the formation of the propan-2-amine center relative to other parts of the molecule.

Modular Synthesis Strategies for Pyridine (B92270) Ring Functionalization

Modular approaches, which allow for the late-stage introduction of key functional groups, are highly desirable for building libraries of related compounds. nih.govsigmaaldrich.com For 2-(5-Fluoropyridin-3-yl)propan-2-amine, this involves the strategic installation of the fluorine atom, the propan-2-amine side chain, and potentially other substituents on the pyridine core.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org A directing metalation group (DMG) on the pyridine ring can guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a nucleophilic site for reaction with an electrophile. baranlab.orguwindsor.ca While the nitrogen atom in pyridine itself directs metalation to the C2 position, other DMGs can override this preference. Fluorine itself can act as a directing group for ortho-metalation, which could be exploited in the synthesis of the target molecule. researchgate.net

Palladium-catalyzed cross-coupling reactions are indispensable for constructing C-C bonds in modern organic synthesis. nih.gov

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organic halide. A plausible route to the target molecule could involve the coupling of 3-bromo-5-fluoropyridine with a suitable boronic acid or ester derivative of the propan-2-amine side chain (or a protected precursor). beilstein-journals.org The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Negishi Coupling : This reaction utilizes an organozinc reagent, which is often more reactive than its boron counterpart, and couples it with an organic halide. wikipedia.org Negishi coupling is particularly effective for the synthesis of functionalized pyridines and can tolerate various functional groups, including amines and esters. orgsyn.orgresearchgate.net A strategy could involve the coupling of a pyridyl halide with a pre-formed (2-aminopropan-2-yl)zinc halide.

The following table compares these key cross-coupling methods for pyridine functionalization.

| Coupling Reaction | Organometallic Reagent | Key Advantages | Relevant Considerations |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid, pinacol ester) | Commercially available reagents, high functional group tolerance, generally low toxicity. nih.gov | Boron reagents can be unstable, especially for 2-pyridyl derivatives. researchgate.net |

| Negishi | Organozinc | High reactivity, good functional group tolerance, effective for challenging couplings. wikipedia.orgorgsyn.org | Organozinc reagents are often prepared in situ and can be sensitive to air and moisture. |

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic systems like pyridine. stackexchange.com The reaction proceeds via addition of a nucleophile to the ring, followed by elimination of a leaving group.

Fluorine Introduction: The fluorine atom can be introduced onto the pyridine ring via SNAr. A common method involves the displacement of a suitable leaving group, such as a nitro group, by a fluoride source like cesium fluoride (CsF) in an aprotic polar solvent. nih.govresearchgate.net The presence of an electron-withdrawing group ortho or para to the leaving group can accelerate the reaction. nih.gov

Amine Introduction: The amine group can also be introduced via SNAr. For instance, reacting a fluoropyridine with an amine can lead to the displacement of the fluoride ion. nih.govcommonorganicchemistry.com The reactivity order for halogens in SNAr is typically F > Cl > Br > I. Therefore, a precursor like 3,5-difluoropyridine could potentially be selectively aminated at the 3-position. Direct amination of 2-fluoropyridine with lithium amides has also been shown to be an effective method. researchgate.net The regioselectivity of SNAr on the pyridine ring is highly favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate. stackexchange.com However, appropriate activation can enable substitution at the 3- and 5-positions.

Transformations Involving the Pyridine Core

Once the 2-(5-Fluoropyridin-3-yl)propan-2-amine core is assembled, further functionalization can be performed to create analogues for structure-activity relationship (SAR) studies. Late-stage functionalization (LSF) via C-H activation has emerged as a powerful strategy to modify complex molecules without de novo synthesis. unimi.it

For the pyridine ring, different positions have innate reactivities that can be exploited:

Ortho-Position (C2/C6): These positions are the most electrophilic and are susceptible to functionalization by nucleophilic radicals in what is known as the Minisci reaction. unimi.it

Meta-Position (C4): Functionalization at the C4 position is more challenging due to its lack of inherent reactivity. Methods to functionalize this position often rely on directing groups or steric control. unimi.it

Para-Position (C5): The reactivity at this position can be influenced by the substituents already present.

Transition metal-catalyzed C-H functionalization offers a versatile toolkit for installing new groups at various positions on the pyridine ring, even in the late stages of a synthesis.

Regioselective Halogenation and Subsequent Derivatization

A key strategy for synthesizing 3,5-disubstituted pyridines involves the regioselective functionalization of the pyridine ring. Halogenation serves as a critical entry point, as the carbon-halogen bond can be readily converted into other functional groups through various cross-coupling reactions. nih.gov

The primary challenge in the functionalization of pyridine is controlling the position of the incoming substituent. Pyridine is an electron-deficient heterocycle, which makes it resistant to standard electrophilic aromatic substitution reactions that require harsh conditions and often yield a mixture of isomers. nih.gov To overcome this, strategies have been developed to achieve high regioselectivity. One such approach involves a ring-opening, halogenation, and ring-closing sequence. This method temporarily transforms the electron-deficient pyridine into a more reactive acyclic Zincke imine intermediate, which can undergo highly regioselective halogenation under mild conditions. nih.govnsf.govchemrxiv.org

For the synthesis of a 5-fluoropyridin-3-yl derivative, a plausible pathway could start with a 3-substituted pyridine. A regioselective halogenation (e.g., bromination) would then be directed to the 5-position. The resulting 3-substituted-5-bromopyridine is a versatile intermediate. Subsequent derivatization, such as a Suzuki or Stille coupling, could then be used to introduce the propan-2-amine moiety or a suitable precursor at the 3-position, followed by the introduction of the fluorine atom, often achieved via a diazotization-fluorination sequence (Balz-Schiemann reaction) if not already present. researchgate.netgoogle.com

Table 1: Comparison of Selected Reagents for Pyridine Halogenation

| Reagent | Conditions | Selectivity | Advantages |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | -78°C to room temp in CH2Cl2 | High for 3-position on Zincke imines nsf.gov | Mild conditions, high selectivity nsf.gov |

| N-Chlorosuccinimide (NCS) | Room temperature | Lower selectivity compared to NBS nsf.gov | Readily available chlorinating agent |

| Silver-catalyzed Decarboxylation | Peroxydisulfate as oxidant | Good yields for alkylation acs.org | Utilizes radicals for functionalization acs.org |

Cycloaddition and Annulation Reactions for Pyridine Ring Construction

Instead of functionalizing a pre-existing pyridine ring, cycloaddition and annulation reactions build the heterocyclic core from acyclic precursors. acsgcipr.org This de novo approach offers excellent control over the final substitution pattern.

The transition metal-catalyzed [2+2+2] cycloaddition is a powerful tool for constructing pyridine rings. nih.gov This reaction typically involves the co-cyclization of two alkyne molecules and a nitrile, which serves as the nitrogen source for the pyridine ring. By carefully choosing the substituted alkynes and nitrile, one can assemble a highly functionalized pyridine with complete regiocontrol. nih.gov

Diels-Alder reactions provide another versatile route. baranlab.orgacsgcipr.org While normal electron-demand Diels-Alder reactions involving simple azadienes are often difficult, inverse electron-demand Diels-Alder reactions are more successful. acsgcipr.org In this approach, an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. The initial cycloadduct then expels a small molecule (like N₂) to form the aromatic pyridine ring. acsgcipr.org

Annulation is a process where a new ring is fused onto an existing molecule through the formation of two new bonds. scripps.edu For pyridine synthesis, this can involve the reaction of a three-carbon component with a fragment containing the C-N-C unit of the final ring. Such strategies can be highly convergent, assembling the target molecule efficiently from complex fragments. nih.govacs.org

Table 2: Overview of Cycloaddition Strategies for Pyridine Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Description |

|---|---|---|---|

| [2+2+2] Cycloaddition | 2x Alkyne + 1x Nitrile | Transition Metal (e.g., Co, Rh) nih.gov | Convergent synthesis forming one ring from three components. |

| Inverse-Demand Diels-Alder | Electron-poor diene (e.g., triazine) + Dienophile (e.g., enamine) | Thermal or Lewis Acid | [4+2] cycloaddition followed by retro-Diels-Alder to eliminate a small molecule. acsgcipr.org |

| Formal [3+3] Cycloaddition | Enamines + Unsaturated Aldehydes/Ketones | Organocatalyst acs.org | A practical, scalable method for tri- or tetrasubstituted pyridines. acs.org |

Green Chemistry and Sustainable Synthetic Pathways

Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Aqueous Medium Reactions

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or "neat," reactions offer significant environmental benefits. researchgate.net These reactions are often facilitated by grinding the reactants together or by heating them in the absence of a solvent. Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are particularly well-suited to solvent-free conditions. nih.gov For instance, Hantzsch-like pyridine syntheses can be performed under solvent-free conditions at elevated temperatures, often with the aid of a recyclable solid acid catalyst.

Alternatively, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While many organic reactions are traditionally performed in anhydrous conditions, methodologies have been developed to synthesize pyridines in aqueous media. rsc.orgdntb.gov.ua The Guareschi-Thorpe reaction, for example, can be adapted to synthesize hydroxypyridines in water using ammonium carbonate as both a nitrogen source and a pH-controlled buffer. rsc.org The success of these reactions often relies on the hydrophobic effect or the use of catalysts that are stable and active in water.

Catalytic Methodologies for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways that are more atom-economical, energy-efficient, and selective than stoichiometric reactions. beilstein-journals.orgnih.gov The development of novel catalysts is crucial for the sustainable synthesis of complex molecules like 2-(5-Fluoropyridin-3-yl)propan-2-amine.

Transition-metal catalysis has revolutionized pyridine synthesis and functionalization. nih.gov Metals such as palladium, rhodium, iridium, and copper are used to catalyze a wide range of transformations, including C-H activation/functionalization. beilstein-journals.orgorganic-chemistry.org C-H functionalization allows for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, avoiding the need for pre-functionalized starting materials and thus reducing step counts and waste. researchgate.netnih.gov

Rare-earth metal catalysts are also emerging as effective tools for pyridine functionalization, enabling reactions such as the ortho-alkylation of the pyridine ring. nih.gov Beyond metal catalysis, organocatalysis, which uses small organic molecules to accelerate reactions, and photocatalysis, which uses light to drive chemical transformations, offer powerful and often complementary strategies. acs.org These methods can provide unique reactivity and selectivity under mild conditions, further contributing to the development of sustainable synthetic routes. acs.org

Table 3: Selected Catalytic Systems for Pyridine Synthesis and Functionalization

| Catalyst Type | Catalyst Example | Reaction Type | Key Advantages |

|---|---|---|---|

| Transition Metal | Palladium (Pd) complexes | Cross-coupling, C-H Arylation beilstein-journals.org | High functional group tolerance, versatile for bond formation. beilstein-journals.org |

| Transition Metal | Iridium (Ir) complexes | C-H Alkylation/Silylation beilstein-journals.org | Direct functionalization of C-H bonds. beilstein-journals.org |

| Rare Earth Metal | Scandium (Sc) or Yttrium (Y) complexes | C-H Alkylation nih.gov | High activity for ortho-alkylation with olefins. nih.gov |

| Heteropolyacid | Wells-Dawson acid (H₆P₂W₁₈O₆₂) | Hantzsch-like condensation | Recyclable catalyst for solvent-free reactions. |

Reactivity and Derivatization Chemistry of 2 5 Fluoropyridin 3 Yl Propan 2 Amine

Functionalization of the Amino Group

The primary amine functionality is highly amenable to a variety of derivatization reactions, making it a valuable handle for introducing diverse structural motifs.

The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a potent nucleophile, readily participating in both N-alkylation and N-acylation reactions.

N-Alkylation: This reaction typically involves the treatment of the amine with alkyl halides. While specific examples for 2-(5-Fluoropyridin-3-yl)propan-2-amine are not extensively documented in public literature, the general reactivity of primary amines suggests that it would react with electrophiles like methyl iodide or benzyl (B1604629) bromide to yield the corresponding secondary and tertiary amines.

N-Acylation: The formation of an amide bond via N-acylation is a common and robust transformation. This is typically achieved by reacting the amine with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-(2-(5-fluoropyridin-3-yl)propan-2-yl)acetamide. reactory.appnih.gov The use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also facilitate amide bond formation with carboxylic acids. nih.gov

Table 1: Representative N-Acylation Reaction

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 2-(5-Fluoropyridin-3-yl)propan-2-amine | 2-(Thiophen-2-yl)acetyl chloride / THF | N-(2-(5-Fluoropyridin-3-yl)propan-2-yl)-2-(thiophen-2-yl)acetamide | N-Acylation |

Building upon its nucleophilic character, the amino group serves as a key precursor for the synthesis of urea (B33335), amide, and sulfonamide derivatives, which are prominent scaffolds in medicinal chemistry. nih.govnih.gov

Urea Derivatives: Unsymmetrical ureas are commonly synthesized by reacting the primary amine with an isocyanate. Alternatively, reaction with phenyl chloroformate in the presence of a base like DMAP (4-Dimethylaminopyridine) can form a carbamate (B1207046) intermediate, which subsequently reacts with another amine to yield the final urea product. researchgate.net Symmetrical ureas, such as 1,3-bis(5-fluoropyridin-2-yl)urea, can also be synthesized, highlighting the versatility of urea formation reactions involving fluoropyridine amines. sigmaaldrich.com A catalyst-free approach for synthesizing N-hetaryl carbamates from corresponding ureas and alcohols has also been developed, proceeding through a hetaryl isocyanate intermediate. rsc.org

Amide Derivatives: As discussed in N-acylation, amides are readily formed. The Schotten-Baumann reaction, which involves an acyl chloride and a base, is a classic method for this transformation. ijper.org

Sulfonamide Derivatives: The reaction of 2-(5-Fluoropyridin-3-yl)propan-2-amine with various sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base like pyridine (B92270) or sodium carbonate yields the corresponding sulfonamides. researchgate.netindexcopernicus.com This reaction is fundamental in synthesizing a wide array of sulfonamide-based compounds. nih.govnih.govijarsct.co.innih.govresearchgate.net

Table 2: Synthesis of Amine Derivatives

| Derivative Type | Typical Reagents | General Product Structure |

|---|---|---|

| Urea | R-N=C=O (Isocyanate) | R-NH-C(=O)NH-R' |

| Amide | R-C(=O)Cl (Acyl Chloride) | R-C(=O)NH-R' |

| Sulfonamide | R-S(=O)₂Cl (Sulfonyl Chloride) | R-S(=O)₂NH-R' |

Where R' represents the 2-(5-fluoropyridin-3-yl)propan-2-yl moiety.

Chemical Transformations at the Fluoropyridine Moiety

The fluoropyridine ring possesses distinct reactive sites, including the ring nitrogen and the carbon atoms of the aromatic system.

Like other pyridines, the nitrogen atom in 2-(5-Fluoropyridin-3-yl)propan-2-amine has a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic. matanginicollege.ac.in

Protonation and Salt Formation: The nitrogen readily reacts with acids to form pyridinium (B92312) salts. gcwgandhinagar.com

N-Alkylation: Reaction with alkyl halides can lead to the formation of quaternary pyridinium salts. gcwgandhinagar.com

N-Oxidation: Pyridine rings can be oxidized to the corresponding N-oxides using oxidizing agents like peracids. matanginicollege.ac.in Pyridine N-oxides exhibit altered reactivity; for example, they can activate the ring for both electrophilic and nucleophilic attack at the 2- and 4-positions. matanginicollege.ac.inmsu.edu In the synthesis of the drug LBM415, an N-oxide of a 2-amino-5-fluoropyridine (B1271945) derivative is a key intermediate. researchgate.net

The electron-withdrawing nature of the fluorine atom at the 5-position reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine. acs.org

The electronic nature of the pyridine ring, influenced by the nitrogen heteroatom and the fluorine substituent, dictates its susceptibility to substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): Pyridine is generally more reactive towards nucleophiles than benzene (B151609), particularly at the C-2 and C-4 (ortho and para) positions, as the negative charge of the Meisenheimer intermediate can be stabilized on the electronegative nitrogen atom. stackexchange.comuoanbar.edu.iqquora.comquimicaorganica.org While fluoropyridines are often good substrates for SNAr, the fluorine atom in 2-(5-Fluoropyridin-3-yl)propan-2-amine is at the C-5 position (meta to the nitrogen). Direct nucleophilic displacement of a group at the C-3 or C-5 position is significantly more difficult because the anionic charge of the intermediate cannot be delocalized onto the ring nitrogen. uoanbar.edu.iqquimicaorganica.org Therefore, substitution of the C-5 fluorine via a standard SNAr mechanism would require harsh conditions. However, SNAr reactions on other halopyridines, such as 2-fluoropyridines, proceed readily. sci-hub.senih.gov

Electrophilic Aromatic Substitution: The pyridine ring is electron-deficient and thus strongly deactivated towards electrophilic aromatic substitution, similar to nitrobenzene. gcwgandhinagar.comuoanbar.edu.iq Reactions like nitration or halogenation require vigorous conditions. uoanbar.edu.iq When substitution does occur, it typically favors the C-3 position (meta to the nitrogen) because attack at the C-2 or C-4 positions leads to a highly unfavorable resonance structure with a positive charge on the electron-deficient nitrogen. quora.com In the case of 2-(5-Fluoropyridin-3-yl)propan-2-amine, the situation is complex due to the competing directing effects of the substituents. The aminoalkyl group is activating and ortho-, para-directing, while the fluorine atom is deactivating but ortho-, para-directing. The regiochemical outcome of any potential electrophilic substitution would depend on the specific reaction conditions and the nature of the electrophile.

Heterocyclic Ring Formation and Expansion Reactions

The bifunctional nature of 2-(5-Fluoropyridin-3-yl)propan-2-amine, possessing both a nucleophilic amine and a pyridine ring, makes it a potential precursor for the synthesis of fused heterocyclic systems.

Condensation reactions between the primary amine and a suitable bifunctional electrophile can lead to the formation of a new ring fused to the pyridine core. For example, reactions of aminopyridines with reagents like α,β-unsaturated ketones or 1,3-dicarbonyl compounds are common strategies for constructing fused pyrimidine (B1678525) or diazepine (B8756704) rings. researchgate.net The Vilsmeier-Haack reaction on a related imidazo[1,2-a]pyridine (B132010) system, derived from 2-aminopyridine (B139424), introduces a formyl group that can then undergo further cyclization. researchgate.net Similarly, cyclization of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, derived from 3-aminothienopyridines, can yield fused dipyridine systems. researchgate.net While specific examples starting directly from 2-(5-Fluoropyridin-3-yl)propan-2-amine are not prevalent, these general principles of heterocyclic synthesis are applicable. google.commdpi.commdpi.com

Synthesis of Fused Bicyclic Systems (e.g., Imidazopyridines)

The 2-aminopyridine moiety within 2-(5-fluoropyridin-3-yl)propan-2-amine serves as a key precursor for the construction of fused bicyclic systems, most notably imidazo[1,2-a]pyridines. rsc.org This class of heterocycles is recognized as a "drug prejudice" scaffold due to its prevalence in medicinal chemistry. rsc.org The synthesis of these systems often involves the reaction of a 2-aminopyridine derivative with a suitable partner to form the second, five-membered ring.

A variety of synthetic strategies can be employed, leveraging the reactivity of the pyridine nitrogen and the exocyclic amino group. Common methods include:

Condensation Reactions: Traditional methods involve the condensation of 2-aminopyridines with α-haloketones. nih.gov

Cycloaddition Reactions: Modern approaches utilize cycloaddition reactions. For instance, a (3 + 2) cycloaddition of 2-aminopyridines with propargyl alcohols, promoted by reagents like NaIO₄/TBHP, can yield C3-carbonylated imidazo[1,2-a]pyridines. nih.gov

Tandem Reactions: Multi-step sequences performed in a single pot, such as a Michael addition followed by cyclization, have been developed using Morita-Baylis-Hillman acetates of nitroalkenes. nih.gov

Oxidative Coupling: Metal-catalyzed or metal-free oxidative coupling reactions can form the bicyclic core through C-H functionalization. nih.gov For example, copper catalysts have been used to couple 2-aminopyridines with aryl ketones. nih.gov

Photochemical Methods: Visible-light-mediated reactions, sometimes in the absence of a photocatalyst, provide an eco-compatible route for C-H functionalization and cyclization to form the imidazopyridine skeleton. mdpi.com

Given its structure, 2-(5-fluoropyridin-3-yl)propan-2-amine is a suitable substrate for these transformations, leading to the formation of highly functionalized, fluorine-containing imidazopyridine derivatives. The fluorine atom can enhance the biological activity and pharmacokinetic properties of the resulting molecules. smolecule.com

Table 1: Synthetic Methodologies for Imidazo[1,2-a]pyridines from 2-Aminopyridine Precursors

| Reaction Type | Key Reagents | Resulting Structure | Citation |

| Condensation | α-Haloketones | 2-Substituted Imidazo[1,2-a]pyridines | nih.gov |

| (3 + 2) Cycloaddition | Propargyl Alcohols, NaIO₄/TBHP | C3-Carbonylated Imidazo[1,2-a]pyridines | nih.gov |

| Tandem Reaction | MBH Acetates of Nitroalkenes | Substituted Imidazo[1,2-a]pyridines | nih.gov |

| Oxidative Coupling | Aryl Ketones, Copper Catalyst | 3-Aryl Imidazo[1,2-a]pyridines | nih.gov |

| Photochemical C-H Alkylation | N-Arylglycine Esters, Copper Catalyst | 3-Carbonylalkylated Imidazo[1,2-a]pyridines | mdpi.com |

Incorporation into Spirocyclic and Polycyclic Scaffolds

Spirocycles, characterized by two rings sharing a single atom, are increasingly important three-dimensional motifs in drug discovery. nih.gov The synthesis of these complex structures often relies on intramolecular cyclization reactions where a bifunctional precursor is used to form the spiro-center. nih.govnih.gov

The structure of 2-(5-fluoropyridin-3-yl)propan-2-amine offers potential pathways for its incorporation into spirocyclic and polycyclic frameworks. Key synthetic strategies where this compound could serve as a crucial intermediate include:

Intramolecular Alkylation: The amine could be derivatized with a chain containing a leaving group, which could then undergo intramolecular alkylation onto the pyridine ring or an adjacent position, facilitated by the ring's electronic properties.

Cycloaddition Reactions: The pyridine ring or a derivative thereof could participate in cycloaddition reactions, such as a [4+2] cycloaddition, to form a new ring fused in a spirocyclic manner. researchgate.net

Reductive Amination: The amine functionality could be used in a reductive amination reaction with a cyclic ketone that also contains a reactive site for a subsequent ring-closing reaction, leading to a spiro-fused system. nih.gov

[3+2] Cycloaddition: Catalytic [3+2] cycloaddition reactions, for example between cyclopropylamines and olefins, have been used to create functionalized spirocyclopentane systems. mdpi.com The amino group of the title compound could be modified to participate in similar transformations.

While direct examples involving 2-(5-fluoropyridin-3-yl)propan-2-amine are not prevalent in the literature, its functional handles are well-suited for established spirocyclization methodologies, positioning it as a valuable starting material for generating novel, three-dimensional chemical entities.

Role as an Intermediate in the Synthesis of Complex Organic Molecules

As a functionalized heterocyclic amine, 2-(5-fluoropyridin-3-yl)propan-2-amine is an important intermediate in the synthesis of more elaborate molecules for various applications. The fluorinated pyridine motif is a privileged structure in modern chemistry due to the unique properties conferred by the fluorine atom, such as altered basicity, metabolic stability, and binding affinity. smolecule.com

Precursor for Advanced Pharmaceutical Intermediates

The 2-aminopyridine core, especially when substituted with fluorine, is a key component in a multitude of biologically active compounds. smolecule.comresearchgate.net This makes 2-(5-fluoropyridin-3-yl)propan-2-amine a valuable precursor for advanced pharmaceutical intermediates.

Scaffold for Bioactive Molecules: Fluorinated pyridines are used as intermediates in the synthesis of various pharmaceuticals. smolecule.com The structural analogue, 2-amino-5-fluoropyridine, is a key starting material for the synthesis of peptide deformylase inhibitors. researchgate.net

Kinase Inhibitors: Many kinase inhibitors, which are a cornerstone of modern oncology treatment, feature heterocyclic cores. For example, Sotorasib, a KRAS G12C inhibitor, contains a complex pyrido[2,3-d]pyrimidin-2(1H)-one scaffold. mdpi.com The imidazopyridine systems derived from 2-aminopyridines have also shown potential as kinase inhibitors. nih.gov

Antiviral and Anticancer Agents: Related compounds like 3-(2-amino-5-fluoropyridin-3-yl)propan-1-ol (B581484) are reported to be intermediates in the synthesis of potential antiviral and anticancer agents. smolecule.com

BTK Inhibitors: A patent for the synthesis of a Bruton's Tyrosine Kinase (BTK) inhibitor highlights the use of complex substituted pyrazoles, demonstrating the demand for functionalized heterocyclic building blocks in the development of targeted therapies. google.com

The presence of both a reactive amine and a fluorinated pyridine ring makes 2-(5-fluoropyridin-3-yl)propan-2-amine an attractive starting point for library synthesis and lead optimization in drug discovery programs.

Building Block for Agrochemicals and Specialty Chemicals

The utility of fluorinated pyridines extends beyond pharmaceuticals into the agrochemical and specialty chemical sectors. The introduction of fluorine can significantly enhance the efficacy and selectivity of active ingredients.

Agrochemical Synthesis: Analogous compounds such as 2-amino-3-bromo-5-fluoropyridine (B58044) are explicitly listed as raw materials for agrochemicals, including herbicides, pesticides, and insecticides. vivanacl.com This highlights the value of the 2-amino-5-fluoropyridine scaffold in this industry. Furthermore, 3-(2-amino-5-fluoropyridin-3-yl)propan-1-ol is noted as a building block for agrochemicals. smolecule.com

Pesticidal Intermediates: Pyridine-3-yl derivatives are known intermediates in the synthesis of pesticidal compounds, such as certain thiazole (B1198619) amides. google.com

Specialty Chemicals: The compound can also be utilized in the production of specialty chemicals where specific properties imparted by the fluoropyridine unit are desired. smolecule.com

The dual functionality of 2-(5-fluoropyridin-3-yl)propan-2-amine allows for its straightforward incorporation into larger, more complex molecules designed for specific applications in crop protection and materials science.

Computational and Theoretical Investigations of 2 5 Fluoropyridin 3 Yl Propan 2 Amine

Quantum Chemical Calculations of Molecular Structure and Properties

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the vibrational characteristics of a molecule. These computational methods allow for a precise analysis of molecular geometry and the prediction of spectroscopic features.

The initial step in the computational analysis of 2-(5-Fluoropyridin-3-yl)propan-2-amine involves geometry optimization. Density Functional Theory (DFT), particularly with the B3LYP hybrid functional, is a widely employed method for this purpose, often combined with a basis set such as 6-311++G(d,p) to ensure high accuracy. researchgate.netresearchgate.netresearchgate.net This process determines the most stable conformation of the molecule by finding the minimum energy structure on the potential energy surface.

The optimization of 2-(5-Fluoropyridin-3-yl)propan-2-amine would reveal key structural parameters. The fluorosubstituted pyridine (B92270) ring is expected to be largely planar, though minor deviations can occur. The bond lengths and angles of the propan-2-amine substituent relative to the pyridine ring are of particular interest. For instance, the C-C and C-N bond lengths within the aminopropyl group and the C-C bond connecting it to the pyridine ring will be determined. The presence of the fluorine atom at the 5-position and the amino group at the 3-position of the pyridine ring influences the ring's geometry due to electronic effects. nih.gov Conformational analysis would also explore the rotational barriers around the C-C bond linking the isopropyl group to the pyridine ring to identify the most stable rotamer.

Table 1: Predicted Structural Parameters of 2-(5-Fluoropyridin-3-yl)propan-2-amine from DFT Calculations

| Parameter | Predicted Value (Å or °) |

| C-F Bond Length | ~1.35 Å |

| Pyridine Ring C-N Bond Lengths | ~1.34 - 1.38 Å |

| Pyridine Ring C-C Bond Lengths | ~1.39 - 1.40 Å |

| C(ring)-C(propyl) Bond Length | ~1.52 Å |

| C(propyl)-N Bond Length | ~1.47 Å |

| C-N-C Bond Angle | ~110° |

| F-C-C Bond Angle | ~118° |

Note: These are typical values based on calculations of similar substituted pyridines and may vary slightly for the specific molecule.

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provide a theoretical infrared (IR) and Raman spectrum. researchgate.netnih.gov The analysis of these spectra allows for the assignment of specific vibrational modes to different functional groups within the molecule.

For 2-(5-Fluoropyridin-3-yl)propan-2-amine, characteristic vibrational frequencies would be observed. The C-F stretching vibration is typically found in the range of 1150-1250 cm⁻¹. researchgate.net The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands around 3300-3500 cm⁻¹. researchgate.net The pyridine ring breathing modes and C-H stretching vibrations also provide a unique spectroscopic fingerprint. cdnsciencepub.comresearchgate.net Comparing these calculated frequencies with experimental spectra is a powerful method for structural confirmation. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -NH₂ | Asymmetric & Symmetric Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Pyridine Ring | C=C and C=N Stretching | 1400 - 1600 |

| C-F | Stretching | 1150 - 1250 |

Note: These are general ranges and the exact values are obtained from the computational output.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are crucial for understanding its reactivity and stability. Computational methods provide valuable descriptors such as frontier molecular orbitals and natural bond orbital analysis.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netirjweb.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a significant parameter that indicates the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity because it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov For 2-(5-Fluoropyridin-3-yl)propan-2-amine, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO would be distributed over the pyridine ring. The presence of the electron-withdrawing fluorine atom can lower the energy of both the HOMO and LUMO. researchgate.net

Table 3: Representative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -6.5 to -5.5 |

| LUMO Energy (ELUMO) | -1.5 to -0.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Note: These values are illustrative and depend on the specific computational method and basis set used.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de This method allows for the investigation of charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability. fluorine1.rufluorine1.ru

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. researchgate.netnih.govmdpi.com The MEP is plotted on the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net

For 2-(5-Fluoropyridin-3-yl)propan-2-amine, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. nih.govrsc.org The primary amine group would also exhibit a negative potential. In contrast, the hydrogen atoms of the amine group and the regions around the carbon atom attached to the fluorine would likely show positive potential (blue), indicating them as potential sites for nucleophilic interaction. The MEP map provides a clear, visual guide to the molecule's reactive behavior based on its electrostatic properties. nih.govmdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

The spectroscopic characteristics of 2-(5-Fluoropyridin-3-yl)propan-2-amine can be predicted using various computational methods. These predictions are invaluable for the structural elucidation and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts for ¹H, ¹³C, ¹⁹F, and ¹⁵N can be calculated using quantum mechanical methods, primarily Density Functional Theory (DFT). The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. Calculations would typically involve geometry optimization of the molecule followed by the NMR calculation itself, often using a standard basis set like 6-31G(d,p) and a functional such as B3LYP. The predicted shifts would then be referenced against a standard (e.g., TMS for ¹H and ¹³C) to provide values that can be compared with experimental data.

Infrared (IR) Spectroscopy: The vibrational frequencies of 2-(5-Fluoropyridin-3-yl)propan-2-amine can be computed to generate a theoretical IR spectrum. This is achieved by calculating the second derivatives of the energy with respect to the nuclear coordinates of the optimized molecular structure. The resulting vibrational modes and their intensities correspond to the peaks in an IR spectrum. For instance, characteristic vibrational frequencies for N-H stretching of the primary amine, C-F stretching of the fluoropyridine ring, and various C-C and C-N bond vibrations can be predicted. The IR spectrum of the related fragment, propan-2-amine, shows characteristic broad bands for N-H bond stretching between approximately 3300 and 3500 cm⁻¹, and C-N bond vibrations in the 1020 to 1250 cm⁻¹ range. docbrown.info

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). These calculations provide information about the electronic transitions between molecular orbitals. For 2-(5-Fluoropyridin-3-yl)propan-2-amine, the calculations would likely predict π → π* and n → π* transitions associated with the fluoropyridine ring. researchgate.net The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to simulate the solvatochromic effects on the absorption maxima.

Predicted Spectroscopic Data Summary

| Parameter | Predicted Value/Range | Computational Method | Notes |

| ¹H NMR (ppm) | Data not available | GIAO-DFT | Predictions would show distinct signals for aromatic protons, methyl protons, and the amine proton. |

| ¹³C NMR (ppm) | Data not available | GIAO-DFT | Predictions would indicate chemical shifts for the pyridine ring carbons, isopropyl carbons, and the C-F carbon. |

| ¹⁹F NMR (ppm) | Data not available | GIAO-DFT | A single resonance would be predicted, with its chemical shift influenced by the pyridine ring. |

| IR (cm⁻¹) | N-H stretch: ~3300-3500 | DFT | Based on analogous primary amines. docbrown.info Other bands would include C-F, C-N, and aromatic C-H stretches. |

| UV-Vis λmax (nm) | Data not available | TD-DFT | Expected to show absorptions related to the electronic transitions within the fluoropyridine system. researchgate.net |

In Silico Modeling of Intermolecular Interactions and Bioisosteric Relationships

The non-covalent interactions of 2-(5-Fluoropyridin-3-yl)propan-2-amine are crucial for understanding its behavior in condensed phases and its potential for molecular recognition.

Hydrogen Bonding: The 2-(5-Fluoropyridin-3-yl)propan-2-amine molecule possesses both hydrogen bond donors (the -NH₂ group) and acceptors (the nitrogen atom of the pyridine ring and the fluorine atom). Computational studies, often using DFT with functions that account for dispersion, can model the formation of intermolecular hydrogen bonds. finechem-mirea.ru These interactions can lead to the formation of dimers or more extended supramolecular structures. The pyridine nitrogen is a strong hydrogen bond acceptor, and the primary amine can donate two hydrogen bonds.

π-Stacking Interactions: The electron-deficient nature of the fluoropyridine ring can facilitate π-stacking interactions with other aromatic systems. The fluorine substituent enhances the π-acidity of the ring, making it favorable for interactions with electron-rich aromatic rings (a π-acid/π-base interaction). nih.gov Computational models can calculate the geometry and energy of these stacked dimers, often revealing parallel-displaced or T-shaped arrangements to be the most stable.

For conceptual ligand design, understanding the preferred conformations and interaction patterns of 2-(5-Fluoropyridin-3-yl)propan-2-amine is fundamental. Molecular mechanics and DFT can be used to perform conformational analysis and generate a molecular electrostatic potential (MEP) map. The MEP map visualizes the electron-rich (negative potential, e.g., around the pyridine nitrogen and fluorine) and electron-poor (positive potential, e.g., around the amine hydrogens) regions of the molecule.

This information allows for the conceptual design of complementary binding partners. For instance, a hypothetical binding pocket could feature a hydrogen bond donor interacting with the pyridine nitrogen and an acceptor interacting with the amine group. The fluoropyridine ring could engage in π-stacking or halogen bonding interactions. These theoretical models provide a rational basis for the design of new molecular structures with specific interaction capabilities, a key aspect of modern drug design and materials science. nih.govacs.org

Research Applications As a Chemical Building Block and Molecular Probe

Development of Functional Organic Materials and Devices

The incorporation of fluorinated pyridine (B92270) moieties into larger molecular frameworks is a strategy employed in materials science to fine-tune the electronic and optical properties of organic materials. While direct research on 2-(5-Fluoropyridin-3-yl)propan-2-amine in this context is not extensively documented, the known characteristics of similar compounds suggest its potential utility.

The pyridine ring, an electron-deficient system, combined with the high electronegativity of the fluorine atom, can influence the electron-accepting and transporting properties of materials. This makes derivatives of 2-(5-Fluoropyridin-3-yl)propan-2-amine potential candidates for use in organic electronics. The amine group offers a reactive handle for polymerization or incorporation into other macromolecular structures. The electronic properties of analogous fluorinated and pyridinic compounds are an active area of research for creating novel semiconducting materials.

Fluorinated organic compounds can exhibit unique optical properties, including high transparency in certain spectral regions and altered photophysical behaviors. The synthesis of aminopyridines with fluorescent properties has been reported, suggesting that derivatives of 2-(5-Fluoropyridin-3-yl)propan-2-amine could be explored for applications in photonic devices. mdpi.com The specific substitution pattern may influence properties like emission wavelengths and quantum yields, making it a target for the development of new optical materials. mdpi.com

Design and Application as Molecular Probes in Chemical Biology

Molecular probes are essential tools for visualizing and understanding complex biological processes at the molecular level. The structural motifs present in 2-(5-Fluoropyridin-3-yl)propan-2-amine make it an interesting candidate for the design of such probes.

The pyridine scaffold is a common feature in biologically active molecules. By attaching reporter groups (e.g., fluorophores) to the 2-(5-Fluoropyridin-3-yl)propan-2-amine core, researchers could potentially develop probes to track the localization and dynamics of specific cellular components. The biological activity of related aminopyridines is an area of active study, with research into their interactions with biomolecules. smolecule.com

The study of enzyme inhibitors and receptor ligands is a key area of chemical biology. The amine functionality and the fluorinated pyridine ring of 2-(5-Fluoropyridin-3-yl)propan-2-amine can interact with the active sites of enzymes or the binding pockets of receptors. For instance, a related compound, 2-(5-Bromopyridin-3-YL)propan-2-amine, is studied for its potential to modulate the activity of molecular targets like enzymes and receptors. This suggests that 2-(5-Fluoropyridin-3-yl)propan-2-amine could serve as a lead structure for developing specific modulators to elucidate enzymatic mechanisms.

Structure-Activity Relationship (SAR) Studies for Understanding Molecular Interactions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov The compound 2-(5-Fluoropyridin-3-yl)propan-2-amine is a valuable scaffold for such studies.

Chemists can systematically modify different parts of the molecule to probe their importance for biological interactions. For example, the position of the fluorine atom could be altered, or the tertiary amine group could be replaced with other functional groups to observe the effects on binding affinity or inhibitory potency against a biological target. The insights gained from these SAR studies can guide the design of more potent and selective molecules. The use of chemically diverse building blocks is crucial for exploring SAR and fine-tuning physicochemical properties. lifechemicals.com

Elucidation of Key Structural Features Influencing Biological Target Interactions (in vitro)

The specific arrangement of atoms and functional groups in 2-(5-Fluoropyridin-3-yl)propan-2-amine is critical for its interaction with biological targets. In vitro studies on analogous compounds help to elucidate which structural components are key for molecular recognition and biological effect. The primary structural features include the pyridine core, the propan-2-amine side chain, and the fluorine substituent.

The pyridine ring itself is a common motif in many FDA-approved drugs and is known for its ability to participate in various non-covalent interactions within protein binding sites. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring a molecule to its biological target.

The 3-aminopyridin-2-one motif, a related structure, has been used as a starting point for the structure-based design of potent and selective inhibitors of Interleukin-2 inducible T-cell kinase (Itk), a target for autoimmune diseases. nih.gov Functionalization of the amino group in these scaffolds led to a rapid increase in inhibitory activity. nih.gov Similarly, the propan-2-amine group of 2-(5-Fluoropyridin-3-yl)propan-2-amine provides a basic nitrogen atom that can form ionic interactions or hydrogen bonds with acidic residues like aspartate or glutamate (B1630785) in a protein's active site.

Structure-activity relationship studies on various pyridine derivatives have demonstrated that the nature and position of substituents on the pyridine ring significantly impact their biological activity. For instance, in a series of pyrazolo[1,5-a]pyrimidin-7-amines, the presence of a phenyl group at the 3-position was found to be important for anti-mycobacterial activity. mdpi.com In another study on pyridine derivatives, the introduction of methoxy (B1213986) (-OCH3) groups was found to enhance antiproliferative activity, with the number and position of these groups directly correlating with the potency. nih.gov Conversely, the presence of bulky groups or certain halogen atoms sometimes leads to decreased activity. nih.gov

The table below summarizes in vitro findings for analogous pyridine compounds, illustrating how structural modifications influence biological activity against various targets.

| Compound/Scaffold | Target/Assay | Key Structural Feature(s) | Observed Effect |

| 3-Aminopyrid-2-one derivatives | Interleukin-2 inducible T-cell kinase (Itk) | Functionalization of the 3-amino group | Rapid enhancement of inhibitory activity (Ki of 7 nM for the best compound). nih.gov |

| Pyrazolo[1,5-a]pyrimidin-7-amines | Mycobacterium tuberculosis | 3-(4-fluoro)phenyl group | Potent growth inhibition. mdpi.com |

| Substituted Pyridine Derivatives | Antiproliferative (A375, Hela, MCF-7 cell lines) | -OCH3 groups | Increased number of -OCH3 groups correlated with lower IC50 values (increased potency). nih.gov |

| 2-amino-3-benzylthiopyridine derivatives | c-Met kinase | Optimization of the 2-amino-3-benzylthiopyridine scaffold | Led to a potent inhibitor with an IC50 of 7.7 nM. nih.gov |

These examples underscore the importance of the systematic exploration of chemical space around the core scaffold of 2-(5-Fluoropyridin-3-yl)propan-2-amine to develop potent and selective modulators of biological targets.

Impact of Fluorine Substitution on Molecular Recognition and Binding Affinity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. nih.gov The fluorine atom in 2-(5-Fluoropyridin-3-yl)propan-2-amine, located at the 5-position of the pyridine ring, has a profound impact on its physicochemical properties and, consequently, its interactions with biological macromolecules. nih.gov

One of the primary effects of fluorination is the alteration of the electronic properties of the aromatic ring. Fluorine is the most electronegative element and acts as a strong electron-withdrawing group through the sigma bond (inductive effect). This can influence the pKa of the pyridine nitrogen, making it less basic. This modulation of basicity can be critical for optimizing interactions with biological targets and for improving pharmacokinetic properties.

Fluorine substitution can also influence the lipophilicity of a molecule, which in turn affects its ability to cross cell membranes and bind to hydrophobic pockets within proteins. nih.gov The addition of fluorine can increase the hydrophobicity of a compound, aiding its penetration into hydrophobic protein pockets that are often lined with amino acids like leucine (B10760876) and phenylalanine. nih.gov

Furthermore, the fluorine atom can participate in specific non-covalent interactions that contribute to binding affinity. While organic fluorine is generally considered a weak hydrogen bond acceptor, it can form favorable interactions with C-H groups (C-H···F interactions) and can influence the conformation of the molecule. nih.gov The introduction of fluorine can also block metabolically susceptible sites on a molecule. For example, fluorination at the para-position of a benzene (B151609) ring can prevent oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. nih.gov

Studies on fluorinated pyridine derivatives have provided concrete evidence of these effects. For instance, in the development of pyrazolo[1,5-a]pyrimidine-based inhibitors of mycobacterial ATP synthase, analogues containing a 3-(4-fluoro)phenyl group were among the most effective. mdpi.com In another example, a study on dopamine/serotonin receptor agonists based on a 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine scaffold highlighted the successful application of a fluorinated pyridine moiety in achieving high receptor affinity and agonistic activity. researchgate.net

The table below presents a comparison of fluorinated and non-fluorinated analogues from the literature to illustrate the impact of fluorine substitution.

| Fluorinated Compound | Non-Fluorinated Analog | Target/Property | Impact of Fluorination |

| Fluorinated Pyridine Derivatives | Non-fluorinated Pyridine Derivatives | Antiproliferative Activity | The effect is position and context-dependent; in some cases, fluorine can decrease activity. nih.gov |

| Fluorinated Quinoxaline Derivatives | Non-fluorinated Quinoxaline Derivatives | Antiproliferative Activity | The introduction of fluorine-containing groups can enhance activity. |

| 2-Fluoropyridine | 2-Chloropyridine | Reactivity in SNAr | 2-Fluoropyridine is 320 times more reactive with NaOEt in EtOH. acs.org |

Advanced Analytical Methodologies for Research Characterization of 2 5 Fluoropyridin 3 Yl Propan 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-¹³C (¹³C) NMR for Structural Elucidation

¹H and ¹³C NMR are the most common NMR experiments used to piece together a molecule's carbon-hydrogen framework.

Proton (¹H) NMR: The ¹H NMR spectrum of 2-(5-Fluoropyridin-3-yl)propan-2-amine is expected to show distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons in that environment, while the splitting pattern (multiplicity) reveals information about adjacent, non-equivalent protons. The protons on the pyridine (B92270) ring are influenced by the electronegative nitrogen and fluorine atoms, typically shifting them downfield. The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can be solvent-dependent. The methyl (CH₃) protons of the isopropyl group are expected to be a singlet due to the absence of adjacent protons.

Carbon-¹³C (¹³C) NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Similar to ¹H NMR, the position of a signal (chemical shift) is dependent on the electronic environment of the carbon atom. Carbons attached to electronegative atoms like fluorine and nitrogen will be deshielded and appear at a higher chemical shift (downfield). The carbon atoms of the pyridine ring will show distinct signals, with their positions influenced by the fluorine substituent and the ring nitrogen. The quaternary carbon of the propan-2-amine group and the methyl carbons will also have characteristic chemical shifts.

Below is a table of expected chemical shifts for the distinct proton and carbon environments of the molecule.

| ¹H NMR Analysis | ¹³C NMR Analysis | |||

| Assignment | Expected δ (ppm) | Multiplicity | Assignment | Expected δ (ppm) |

| Pyridine H-2 | 8.2 - 8.4 | Doublet (d) | Pyridine C-2 | 140 - 150 |

| Pyridine H-4 | 7.8 - 8.0 | Doublet of Doublets (dd) | Pyridine C-3 | 135 - 145 |

| Pyridine H-6 | 8.4 - 8.6 | Singlet/Doublet (s/d) | Pyridine C-4 | 120 - 130 |

| Amine (NH₂) | 1.5 - 3.0 | Broad Singlet (br s) | Pyridine C-5 (C-F) | 155 - 165 (d) |

| Methyl (CH₃) | 1.4 - 1.6 | Singlet (s) | Pyridine C-6 | 130 - 140 |

| Isopropyl C (quaternary) | 50 - 60 | |||

| Methyl (CH₃) | 25 - 35 | |||

| Expected chemical shifts are estimates based on typical values for similar functional groups and structures. |

Fluorine-¹⁹F (¹⁹F) NMR for Fluorine Environment Analysis

Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally powerful and sensitive tool for characterization. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to detect. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a clear marker for successful fluorination and structural integrity. For 2-(5-Fluoropyridin-3-yl)propan-2-amine, the spectrum is expected to show a single resonance, as there is only one fluorine environment. The coupling of this fluorine atom to adjacent protons on the pyridine ring (H-4 and H-6) would result in this resonance appearing as a multiplet, likely a triplet or a doublet of doublets, providing further confirmation of its position on the ring.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule's atomic framework.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For 2-(5-Fluoropyridin-3-yl)propan-2-amine, a COSY spectrum would be expected to show a correlation between the pyridine protons H-2 and H-4, confirming their spatial proximity. No correlations would be expected for the methyl or amine protons as they lack adjacent, non-equivalent protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. An HSQC spectrum is invaluable for assigning which proton signal corresponds to which carbon signal. For instance, it would show a cross-peak between the ¹H signal for the pyridine H-2 and the ¹³C signal for the pyridine C-2, and so on for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons, typically over two to four bonds. HMBC is particularly useful for identifying quaternary (non-protonated) carbons and piecing together different fragments of a molecule. Key expected correlations would include the methyl protons (¹H) to the isopropyl quaternary carbon (¹³C) and the pyridine C-3, as well as correlations from the pyridine protons to various carbons across the ring, confirming the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman, measure the vibrational frequencies of bonds within a molecule. These frequencies are unique to the types of bonds and functional groups present, serving as a molecular "fingerprint."

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands corresponding to specific functional groups. In the analysis of 2-(5-Fluoropyridin-3-yl)propan-2-amine, characteristic peaks would be expected for the N-H, C-H, C-N, and C-F bonds, as well as the aromatic pyridine ring vibrations.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light, providing information about vibrational modes. While strong absorptions in FTIR are typically from polar bonds, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds. The Raman spectrum would also provide key information on the vibrations of the pyridine ring and the carbon skeleton.

The table below summarizes the key expected vibrational frequencies for the compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch | Primary Amine | 3300 - 3500 (broad) | FTIR |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | FTIR, Raman |

| C-H Stretch (Aliphatic) | Isopropyl Group | 2850 - 3000 | FTIR, Raman |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 | FTIR, Raman |

| N-H Bend | Primary Amine | 1580 - 1650 | FTIR |

| C-F Stretch | Fluoroaromatic | 1200 - 1300 | FTIR |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | FTIR |

| Characteristic vibrational frequencies are based on established group frequency charts. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. nih.gov For 2-(5-Fluoropyridin-3-yl)propan-2-amine (Molecular Formula: C₈H₁₁FN₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. chemscene.com The high resolving power of instruments like Orbitrap or Time-of-Flight (TOF) analyzers is critical for this task. nih.gov The analysis provides the exact mass of the molecular ion, as well as common adducts that form during the ionization process, such as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) species.

| Species | Adduct | Theoretical m/z |

|---|---|---|

| 2-(5-Fluoropyridin-3-yl)propan-2-amine | [M]⁺ | 154.0906 |

| Protonated Molecule | [M+H]⁺ | 155.0984 |

| Sodiated Molecule | [M+Na]⁺ | 177.0804 |

| Potassiated Molecule | [M+K]⁺ | 193.0543 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate molecular structure by fragmenting a selected precursor ion and analyzing the resulting product ions. unito.it The fragmentation pattern is characteristic of the molecule's structure and provides valuable information about its functional groups and connectivity. researchgate.net For 2-(5-Fluoropyridin-3-yl)propan-2-amine, the fragmentation process is initiated by collision-induced dissociation (CID) of the protonated molecular ion ([M+H]⁺, m/z 155.0984).

The fragmentation pathways can be predicted based on the known behavior of similar chemical moieties. The propan-2-amine side chain is expected to undergo facile cleavage. A dominant fragmentation for isopropylamines is the alpha-cleavage, resulting in the loss of a methyl radical to form a stable iminium ion. docbrown.info Another likely fragmentation is the cleavage of the C-C bond between the pyridine ring and the isopropylamine (B41738) group. The fluoropyridine ring itself can undergo characteristic fragmentation, such as the loss of hydrogen cyanide (HCN). rsc.orgresearchgate.net The study of fragmentation patterns in related pyridine N-oxides and other substituted pyridines shows that the position of substituents significantly influences the resulting fragments. acs.orgcdnsciencepub.com

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Fragment Structure |

|---|---|---|---|

| 155.10 | 140.08 | CH₃• (Methyl radical) | Ion from α-cleavage of isopropyl group |

| 155.10 | 97.04 | C₃H₈N⁺ (Propan-2-iminium) | Fluoropyridinyl radical cation |

| 155.10 | 58.07 | C₅H₃FN (Fluoropyridine) | Propan-2-aminium cation |

| 97.04 | 70.03 | HCN (Hydrogen cyanide) | Fragment from ring cleavage |

Chromatographic Methods for Purity and Isolation

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, thereby enabling its isolation and purity assessment.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile or thermally sensitive compounds in research and pharmaceutical settings. rsc.org For polar compounds like 2-(5-Fluoropyridin-3-yl)propan-2-amine, reversed-phase HPLC (RP-HPLC) is the most common approach. This method utilizes a non-polar stationary phase (typically C18-silica) and a polar mobile phase.

The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Purity is determined by integrating the area of the analyte peak and expressing it as a percentage of the total area of all observed peaks, detected typically by a UV detector set at a wavelength where the chromophoric pyridine ring absorbs strongly. nih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Example Result | |

| Retention Time (t_R) | 5.8 min |

| Purity (Area %) | >99.5% |